molecular formula C8H5Cl3N2 B1345125 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole CAS No. 39811-03-5

5,6-dichloro-2-(chloromethyl)-1H-benzimidazole

Cat. No. B1345125
CAS RN: 39811-03-5
M. Wt: 235.5 g/mol
InChI Key: IUNRBKGPVGKLNG-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is characterized by a fusion of benzene and imidazole rings. This class of compounds is known for its biological activity and potential use in various pharmaceutical applications. The specific compound , with its chloro and chloromethyl substituents, is likely to have unique chemical and physical properties that could make it useful as an intermediate in organic synthesis or as a lead compound in drug discovery .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with chloro substituents, typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the case of 5,6-dichloro-benzimidazole derivatives, the synthesis has been described as involving the use of chloranil and different 2-amino(di)azines without a catalyst or activation . Another approach for synthesizing chloromethyl benzimidazoles involves the elimination of sulfur dioxide from benzimidazole-5(6)-methane-sulfonic acids under the influence of thionyl chloride . These methods provide a pathway to create various substituted benzimidazoles, potentially including 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively characterized using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis spectroscopy, and computational methods like Density Functional Theory (DFT). For instance, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride has been determined by X-ray crystallography, revealing an infinite chain structure through intermolecular hydrogen bonding . Computational studies can provide insights into the optimized geometry, vibrational frequencies, and electronic properties of these molecules .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of halogen atoms that can be replaced by other nucleophiles. The reactivity of these compounds can be exploited to synthesize a wide range of products with different functional groups, which can be useful in medicinal chemistry and other fields .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the presence of chloro substituents can affect the compound's electron distribution, dipole moment, and stability. The chlorine atoms in 5,6-dichloro-benzimidazole derivatives are positively charged, which is a result of the electron-withdrawing nature of the imidazole ring. This can lead to differences in reactivity compared to non-halogenated benzimidazoles . Additionally, the crystal structure and intermolecular interactions can influence the compound's melting point, solubility, and other physical properties .

Scientific Research Applications

Antitumor Activity of Benzimidazole Derivatives

Benzimidazole derivatives, including imidazole derivatives like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed for their antitumor activities. Some compounds in this class have advanced to preclinical testing, showcasing the promise of benzimidazole structures in the development of new antitumor drugs and compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Chemical and Biological Properties

The chemistry and properties of benzimidazole derivatives, specifically focusing on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine, have been extensively reviewed. These compounds have shown a wide range of chemical behaviors and biological activities, including spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Such reviews help identify areas of potential research interest and gaps in current knowledge (Boča, Jameson, & Linert, 2011).

DNA Binding Properties

The binding properties of benzimidazole derivatives to DNA, particularly through minor groove binding with specificity for AT-rich sequences, have been highlighted. This characteristic makes these compounds valuable for applications ranging from fluorescent DNA staining in cell biology to potential uses in drug design (Issar & Kakkar, 2013).

Therapeutic Potential

A comprehensive review on the therapeutic potential of benzimidazole has shown its diverse biological and clinical applications. The benzimidazole core is present in various groups of biological agents, indicating its importance in the synthesis and development of new therapeutic compounds across a range of pharmacological categories (Babbar, Swikriti, & Arora, 2020).

Mechanism of Action in Fungicides

Research into the mechanism of action of benzimidazole fungicides has revealed their role as specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This insight is crucial for understanding how benzimidazoles can be used in agriculture and veterinary medicine, as well as their experimental use in cancer chemotherapy (Davidse, 1986).

properties

IUPAC Name

5,6-dichloro-2-(chloromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNRBKGPVGKLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192879
Record name Benzimidazole, 2-chloromethyl-5,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-2-(chloromethyl)-1H-benzimidazole

CAS RN

39811-03-5
Record name Benzimidazole, 2-chloromethyl-5,6-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-chloromethyl-5,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.77 g (10 m mol) of 4,5-dichloro-1,2-phenylenediamine in 15 ml of 4N aqueous hydrochloric acid was stored at room temperature overnight. To the solution was added 1.42 g (15 m mol) of monochloroacetic acid, and refluxed for 3 hours and filtered. The filterate was cooled to room temperature, stirred and rendered alkaline by addition of ammonium hydroxide. The separated precipitate was washed with water and dried to give 1.9 g (68%) of the title compound.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KMR Sravani - 2010 - search.proquest.com
The age of infection is as old as age of mankind. Infection is a major category of human disease and skilled management of antimicrobial drugs is of first importance. An antimicrobial is …
Number of citations: 0 search.proquest.com

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